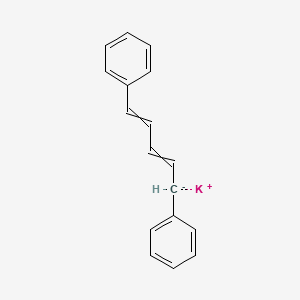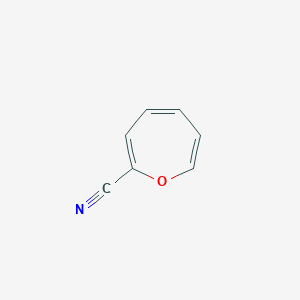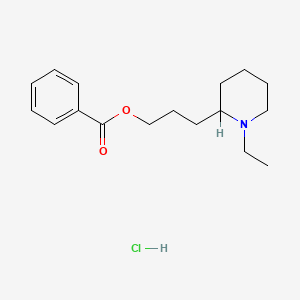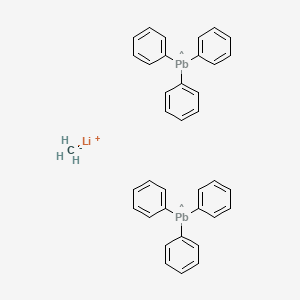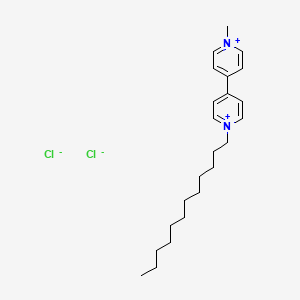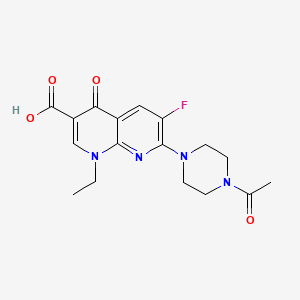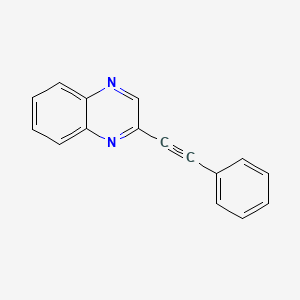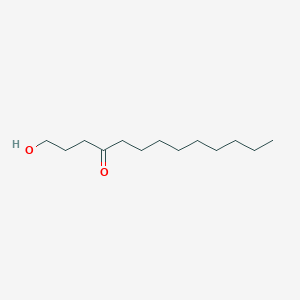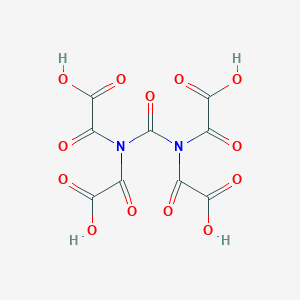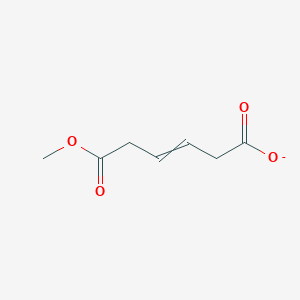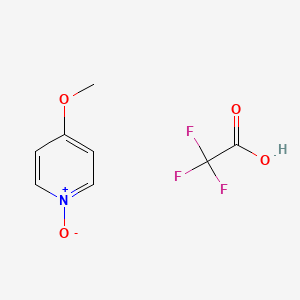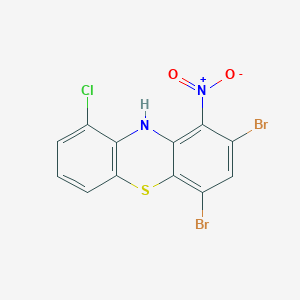![molecular formula C10H15NO2Sn B14441634 4-{[(Trimethylstannyl)oxy]carbonyl}aniline CAS No. 77928-13-3](/img/structure/B14441634.png)
4-{[(Trimethylstannyl)oxy]carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is an organotin compound that features a trimethylstannyl group attached to a carbonyl group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-aminobenzoic acid with trimethyltin hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethyltin group. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzoic acid and trimethyltin hydroxide.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and moderate heating (e.g., 60-80°C).
Procedure: The 4-aminobenzoic acid is dissolved in the anhydrous solvent, and trimethyltin hydroxide is added slowly under an inert atmosphere. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature and atmosphere control to maintain anhydrous conditions and prevent contamination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Trimethylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new organotin compounds with different functional groups.
Applications De Recherche Scientifique
4-{[(Trimethylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its functional groups.
Pathways Involved: It may participate in pathways involving oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(Trimethylsilyl)oxy]carbonyl}aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-{[(Trimethylgermyl)oxy]carbonyl}aniline: Contains a trimethylgermyl group.
Uniqueness
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules.
Propriétés
Numéro CAS |
77928-13-3 |
|---|---|
Formule moléculaire |
C10H15NO2Sn |
Poids moléculaire |
299.94 g/mol |
Nom IUPAC |
trimethylstannyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4H,8H2,(H,9,10);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
LSLCGTZQWCXSFF-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


